molecular formula C10H12O2 B017817 4-Methoxyphenylacetone CAS No. 122-84-9

4-Methoxyphenylacetone

Cat. No.: B017817
CAS No.: 122-84-9
M. Wt: 164.20 g/mol
InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 4-Methoxybenzyl methyl ketone . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. It is a colorless to pale yellow liquid with a pleasant odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxyphenylacetone can undergo oxidation reactions to form 4-methoxybenzoic acid.

    Reduction: It can be reduced to 4-methoxyphenylpropan-2-ol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyphenylpropan-2-ol.

    Substitution: Various substituted phenylacetones depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

  • Precursor in Amphetamine Synthesis : MPA is recognized as an essential precursor in the production of various amphetamines, which are used in treating conditions such as ADHD and narcolepsy. Its role in synthesizing compounds like methamphetamine highlights its significance in medicinal chemistry .
  • Potential Antibacterial Activity : Studies have indicated that derivatives of MPA exhibit antibacterial properties against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Inhibition of Lipoxygenase : Research has explored the design and synthesis of 4-methoxyphenylacetic acid esters derived from MPA as inhibitors of soybean lipoxygenase (SLO). These compounds showed promising IC50 values, indicating their potential use in anti-inflammatory therapies .

Analytical Chemistry Applications

This compound serves as an analytical reference standard in forensic and research laboratories. Its utility includes:

  • Liquid Chromatography and Mass Spectrometry : MPA is frequently analyzed using these techniques to detect and quantify N-substituted analogues of amphetamines, aiding in forensic investigations .
  • Research Reference Standard : As an analytical standard, MPA is utilized to calibrate instruments and validate methods for detecting related compounds in biological samples .

Case Studies

  • Synthesis Using Fennel Oil : A patent describes a method for synthesizing MPA using natural fennel oil, demonstrating a sustainable approach to producing this valuable compound while achieving high transformation efficiency (up to 94%) .
  • Research on Ester Derivatives : A study focused on synthesizing 4-methoxyphenylacetic acid esters from MPA and evaluating their lipoxygenase inhibition properties, leading to significant findings regarding structure-activity relationships (SAR) that could inform future drug design .

Mechanism of Action

The mechanism of action of 4-methoxyphenylacetone involves its interaction with various enzymes and receptors in biological systems. For instance, it can undergo asymmetric amination by microorganisms to form optically active amines, which are important in pharmaceutical applications . The methoxy group and the acetone moiety play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenylacetone is unique due to its combination of a methoxy group and an acetone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

4-Methoxyphenylacetone (MPA), with the chemical formula C10H12O2 and CAS Number 122-84-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article provides a detailed overview of the biological activity associated with MPA, drawing from various research findings and case studies.

This compound is characterized by the presence of a methoxy group attached to a phenylacetone structure. Its molecular structure can be depicted as follows:

C9H10O+C1H2OC10H12O2\text{C}_9\text{H}_{10}\text{O}+\text{C}_1\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{12}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various strains of bacteria and fungi. A notable study demonstrated that MPA derivatives showed strong antibacterial effects, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzymatic Inhibition

This compound has been studied for its role as an inhibitor of esterase enzymes . Esterases are crucial for various biochemical processes, including lipid metabolism and detoxification. The inhibitory effects of MPA on these enzymes suggest its potential utility in therapeutic applications where modulation of enzyme activity is desired .

Case Study: Esterase Inhibition

A research study focused on the inhibitory effects of MPA on esterase activity reported that MPA significantly reduced the enzymatic activity in vitro. The findings indicated that MPA could potentially be used to develop treatments for conditions where esterase activity is dysregulated, such as obesity and metabolic disorders .

Toxicological Studies

While exploring the biological activity of MPA, it is essential to consider its toxicity profile . Toxicological assessments have shown that MPA exhibits low toxicity in standard assays. However, further studies are necessary to fully understand its safety profile, especially in long-term exposure scenarios .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-Methoxyphenylacetone, and how can reaction conditions be optimized?

Methodological Answer:
The primary synthesis involves Claisen condensation of p-methoxyphenylacetic acid with methyl acetate, followed by decarboxylation . Optimization variables include:

  • Catalysts : Use alkaline catalysts (e.g., sodium methoxide) to enhance ester formation.
  • Temperature : Maintain 110–113°C during decarboxylation to maximize yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
    Validate purity via GC-MS or HPLC (>95% purity threshold) .

Q. Basic: How should researchers handle and store this compound given limited toxicological data?

Methodological Answer:
Adopt precautionary measures:

  • Storage : Keep in airtight containers at 2–8°C, away from heat/moisture to prevent decomposition .
  • Incompatibilities : Avoid strong acids/oxidizers (risk of exothermic reactions) .
  • Safety Protocols : Use gloves, eyeshields, and fume hoods. Refer to GHS hazard codes (e.g., "Warning" for flammability; bp 266–268°C ).

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Confirm structure via 1^1H NMR signals: δ 2.1 (s, 3H, CH3_3), δ 3.8 (s, 3H, OCH3_3), and aromatic protons at δ 6.8–7.3 .
  • IR : Identify carbonyl (C=O) stretch at ~1700 cm1^{-1} and methoxy (C-O) at ~1250 cm1^{-1} .
  • GC-MS : Verify molecular ion peak at m/z 164.2 and fragmentation patterns .

Q. Advanced: How can microbial systems be leveraged for asymmetric amination of this compound?

Methodological Answer:

  • Strain Selection : Use Rhodococcus spp. or Pseudomonas strains for enantioselective amination .
  • Conditions : Optimize pH (6.5–7.5), temperature (30–37°C), and co-substrates (e.g., NH4+_4^+ as nitrogen source) .
  • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC and compare kinetic resolution rates across microbial variants .

Q. Advanced: How can contradictory data on this compound’s stability be resolved experimentally?

Methodological Answer:

  • Stress Testing : Expose the compound to UV light, humidity (85% RH), and extreme pH (2–12) for 48 hours.
  • Analytical Tracking : Use TLC/HPLC to quantify degradation products (e.g., 4-methoxybenzoic acid from oxidation) .
  • Recommendations : Stability is confirmed under inert atmospheres (N2_2) but degrades with prolonged acid exposure .

Q. Advanced: What strategies are effective for designing SAR studies of this compound derivatives as enzyme inhibitors?

Methodological Answer:

  • Structural Modifications : Synthesize esters (e.g., methyl, ethyl) to probe lipophilicity effects on 15-lipoxygenase inhibition .
  • Activity Assays : Measure IC50_{50} values using UV-Vis spectroscopy (linoleic acid substrate at 234 nm) .
  • Computational Modeling : Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. Advanced: How can this compound’s role in insect chemoreception be evaluated?

Methodological Answer:

  • Behavioral Assays : Test repellency in ants using Y-maze olfactometers with this compound vs. controls .
  • Electrophysiology : Record neuronal responses (e.g., HsOr55 receptor activation) via single-sensillum recordings .
  • Transcriptomics : Compare gene expression (RNA-seq) in exposed vs. unexposed insects to identify detoxification pathways .

Q. Advanced: What analytical methods resolve purity discrepancies in commercial this compound batches?

Methodological Answer:

  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (λ = 254 nm) .
  • Impurity Profiling : Identify byproducts (e.g., residual acetic acid) via LC-MS/MS .
  • Certification : Cross-validate with NIST reference standards or in-house NMR .

Properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKNGZODAOLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059545
Record name 1-(4-Methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless oily liquid with an anise type odour
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-(p-Methoxyphenyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

145.00 °C. @ 25.00 mm Hg
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-(p-Methoxyphenyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.073
Record name 1-(p-Methoxyphenyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-84-9
Record name 4-Methoxyphenylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Methoxyphenyl)-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(4-Methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(P-METHOXYPHENYL)-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XYW3YJJ33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

46 °C
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (143.2 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), Cs2CO3 (651.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 1-(4′-Methoxyphenyl)-2-propanone (137.9 mg) was obtained with a yield of 84% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.15-7.07 (m, 2H, ArH), 6.92-6.82 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.13 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.8, 158.5, 130.3, 126.1, 114.0, 55.1, 50.0, 29.0; IR (neat) v (cm−1) 3002, 2957, 2935, 2911, 2837, 1713, 1612, 1584, 1514, 1464, 1442, 1423, 1356, 1301, 1249, 1179, 1158, 1109, 1034; MS (70 eV, EI) m/z (%): 165 (M++1, 2.58), 164 (M+, 23.60), 121 (100).
Quantity
143.2 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
651 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.